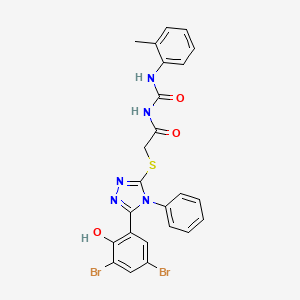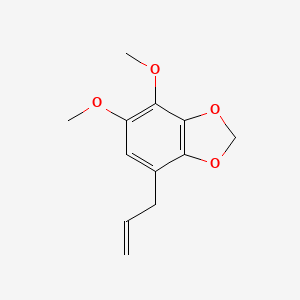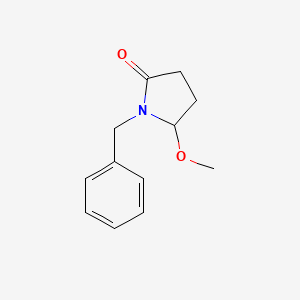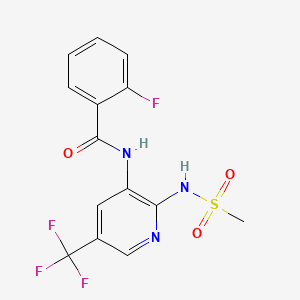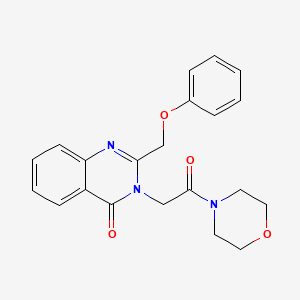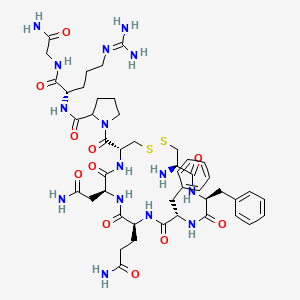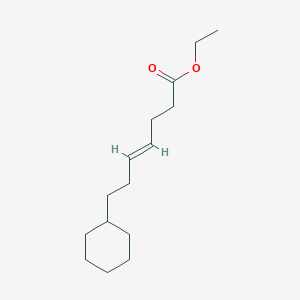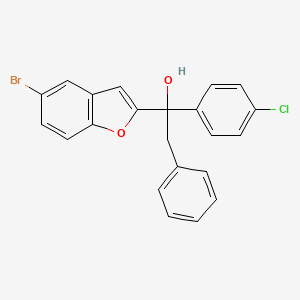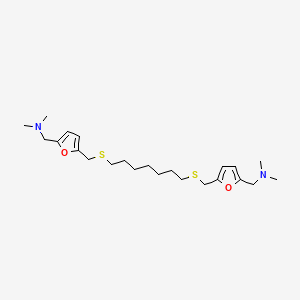
2-Furanmethanamine, 5,5'-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound with a unique structure that includes furan rings, methanamine groups, and a heptanediylbis(thiomethylene) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with methanamine under controlled conditions. The thiomethylene linkage is introduced through a series of thiolation reactions, often using reagents like thiourea or thiols in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The methanamine groups can be reduced to form primary amines.
Substitution: The thiomethylene linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines and reduced thiomethylene compounds.
Substitution: Various substituted furanmethanamines.
Applications De Recherche Scientifique
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The furan rings and methanamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomethylene linkages may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1-methylethylidene)bis(N,N-dimethyl-)
Uniqueness
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific heptanediylbis(thiomethylene) linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138878-47-4 |
|---|---|
Formule moléculaire |
C23H38N2O2S2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1-[5-[7-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]heptylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H38N2O2S2/c1-24(2)16-20-10-12-22(26-20)18-28-14-8-6-5-7-9-15-29-19-23-13-11-21(27-23)17-25(3)4/h10-13H,5-9,14-19H2,1-4H3 |
Clé InChI |
NOWQNKKWTMXZLC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(O1)CSCCCCCCCSCC2=CC=C(O2)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



